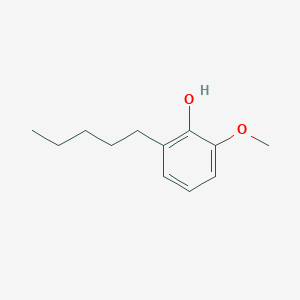

2-Methoxy-6-pentylphenol

Übersicht

Beschreibung

“2-Methoxy-6-pentylphenol” is a chemical compound . Its molecular weight is 194.27012 and its molecular formula is C12H18O2 .

Synthesis Analysis

Phenol derivatives, such as “2-Methoxy-6-pentylphenol”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Many synthesis methods have been developed for phenol derivatives, with innovative synthetic methods allowing for the preparation of complex m-aryloxy phenols with functional groups .

Molecular Structure Analysis

The molecular structure of phenolic compounds can be determined using various techniques such as X-ray diffraction (XRD) and sophisticated computational methodologies . The globularity value indicates the degree of sphericity of the structure, while the a sphericity value suggests the degree of asymmetry in its shape .

Chemical Reactions Analysis

The chemical reactions of phenolic compounds can be complex and can be affected by various factors such as the presence of other food components and the conditions of the baking technologies in the bakery and biscuit industry . The analysis of these reactions can be done by several techniques, such as liquid chromatography (HPLC and UPLC), gas chromatography (GC), or spectrophotometry .

Physical And Chemical Properties Analysis

The physical and chemical properties of phenolic compounds can be determined using various techniques. These properties play an important role in determining the toxicity of a material .

Wissenschaftliche Forschungsanwendungen

Proxies for Terrestrial Biomass : Methoxyphenols like 2-Methoxy-6-pentylphenol are used as proxies for terrestrial biomass, particularly in studies examining the chemical changes in lignin during hydrothermal alteration. Pyrolysis of similar compounds, such as 2-methoxyphenol, resulted in products like 1,2-dihydroxybenzene, 2-methylphenol, and phenol, indicating potential applications in biomass conversion studies (Vane & Abbott, 1999).

Total Synthesis of Natural Products : The compound has been utilized in the synthesis of natural products such as penicillones. For example, the first total syntheses of penicillones A and B were achieved from a related compound, 2-methoxy-4,6-dimethylphenol, indicating the utility of methoxyphenols in complex organic syntheses (Hsu & Liao, 2007).

Biosynthesis of Biological Compounds : 2-Methoxy-6-n-alkyl-1,4-benzoquinones, similar to 2-Methoxy-6-pentylphenol, have been found in plants and seeds with notable biological activities. The biosynthesis of these compounds, including primin (an n-pentyl derivative), was explored through radioactively labeled precursors, shedding light on natural product synthesis and potential medicinal applications (Horper & Marner, 1996).

Chemical and Structural Analysis : Studies involving similar methoxyacetophenone compounds have been conducted to understand their molecular structures, vibrational frequencies, and chemical behaviors. These investigations provide insights into the chemical properties and potential applications of methoxyphenol derivatives in various fields (Arjunan et al., 2014).

Environmental Studies : Investigations into the dietary exposure to phenolic and methoxylated organohalogen contaminants have been conducted. This research helps understand the environmental impact and human exposure to such compounds, which could include methoxyphenol derivatives (Fujii et al., 2014).

Corrosion Inhibition : Studies on spirocyclopropane derivatives, which may include methoxy groups similar to 2-Methoxy-6-pentylphenol, have shown their effectiveness as corrosion inhibitors. This suggests potential applications of methoxyphenol derivatives in protecting metals against corrosion (Chafiq et al., 2020).

Safety And Hazards

Zukünftige Richtungen

Future research on “2-Methoxy-6-pentylphenol” and similar compounds could focus on further understanding their synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to fully understand the safety and hazards associated with these compounds and to develop effective treatment strategies for their potential toxic effects .

Eigenschaften

IUPAC Name |

2-methoxy-6-pentylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-3-4-5-7-10-8-6-9-11(14-2)12(10)13/h6,8-9,13H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNBWAHFGNZZKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=CC=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471314 | |

| Record name | 2-Methoxy-6-pentylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-6-pentylphenol | |

CAS RN |

15116-11-7 | |

| Record name | 2-Methoxy-6-pentylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

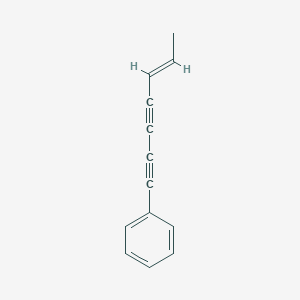

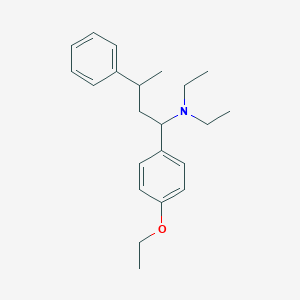

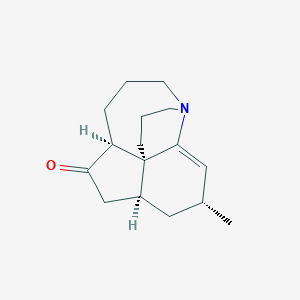

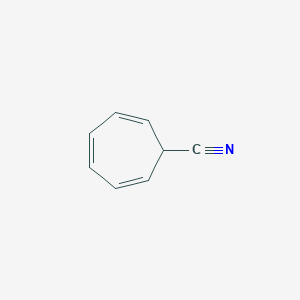

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.